4,8-Dichloro-5-methoxyquinoline

Übersicht

Beschreibung

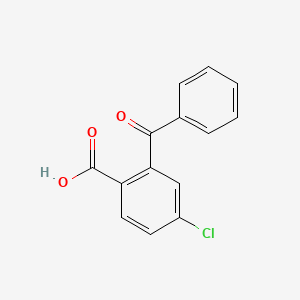

4,8-Dichloro-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Cl2NO and a molecular weight of 228.08 . It is used in proteomics research .

Molecular Structure Analysis

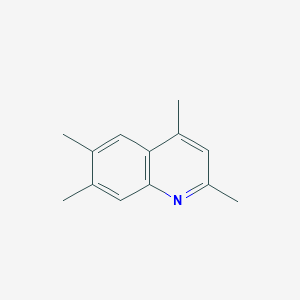

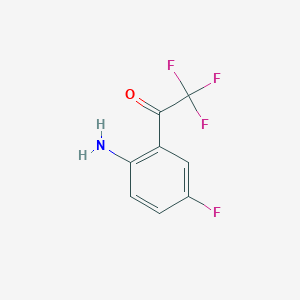

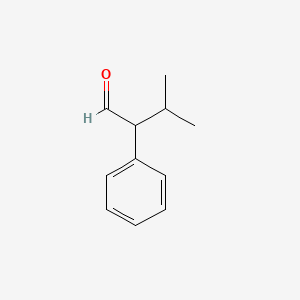

The molecular structure of 4,8-Dichloro-5-methoxyquinoline consists of a quinoline core, which is a bicyclic compound that consists of a pyridine ring fused to phenol . It has two chlorine atoms at the 4th and 8th positions and a methoxy group at the 5th position .Physical And Chemical Properties Analysis

4,8-Dichloro-5-methoxyquinoline is a solid substance that should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemosensor for Cadmium Detection

One application of quinoline derivatives in scientific research is their use as chemosensors for metal ions. For example, a study characterizes a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 compound that selectively responds to Cd^2+ ions over other tested metal ions with a significant increase in fluorescence. This compound demonstrates potential for measuring cadmium concentrations in waste effluent streams and food products, highlighting the utility of quinoline derivatives in environmental and food safety monitoring (Prodi et al., 2001).

Corrosion Inhibitors

Quinoline derivatives, including those structurally related to 4,8-Dichloro-5-methoxyquinoline, have been synthesized and identified as efficient corrosion inhibitors. For instance, novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have shown significant inhibition performance in protecting mild steel in a hydrochloric acid environment. These findings indicate the potential of quinoline derivatives in the field of corrosion science, contributing to the development of more durable and longer-lasting materials (Rbaa et al., 2019).

Antimicrobial and Antifungal Agents

Quinoline derivatives also exhibit promising antimicrobial and antifungal properties. A study on 4-chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) demonstrated its effectiveness as an antimicrobial agent against various bacterial and fungal strains. The compound showed good to moderate activity, suggesting its potential in developing new antimicrobial agents. Moreover, molecular docking studies indicated that 4CMOQ could inhibit DNA gyrase and Lanosterol 14 α-demethylase, enzymes critical for bacterial and fungal survival, respectively (Murugavel et al., 2017).

Dental Plaque Inhibitors

Research on 8-hydroxyquinolines has led to the synthesis of derivatives with potential applications as dental plaque inhibitors. These compounds have been synthesized and evaluated for their antibacterial activity and ability to prevent plaque formation, a key factor in dental health. Although the effectiveness varies among the derivatives, this area of study underscores the potential of quinoline derivatives in oral healthcare applications (Warner et al., 1975).

Tubulin-Polymerization Inhibitors

Quinoline derivatives are also being explored for their potential in cancer therapy. Modifications of the quinoline structure have resulted in compounds that inhibit tubulin polymerization, targeting the colchicine site on tubulin. These inhibitors disrupt microtubule formation, causing cell cycle arrest and exhibiting potent anticancer activity. This research opens up new avenues for the development of anticancer drugs with mechanisms of action based on the disruption of microtubule dynamics (Wang et al., 2014).

Safety and Hazards

The safety information for 4,8-Dichloro-5-methoxyquinoline indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,8-dichloro-5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFNOPKTYVFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=NC2=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491469 | |

| Record name | 4,8-Dichloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dichloro-5-methoxyquinoline | |

CAS RN |

63010-44-6 | |

| Record name | 4,8-Dichloro-5-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)

![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)